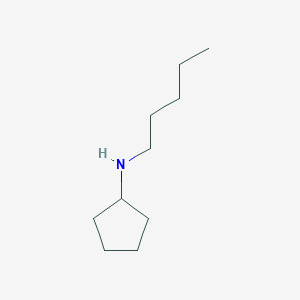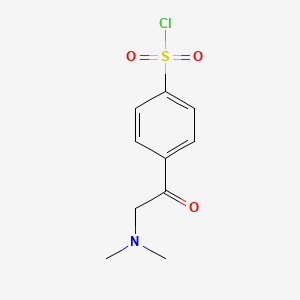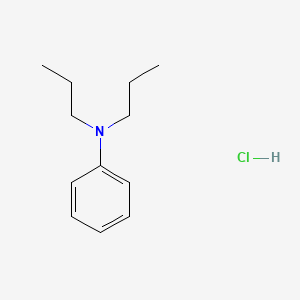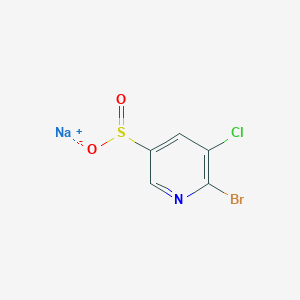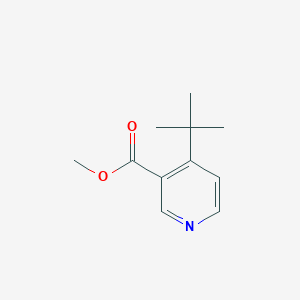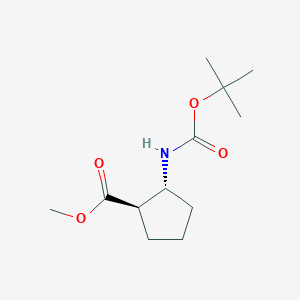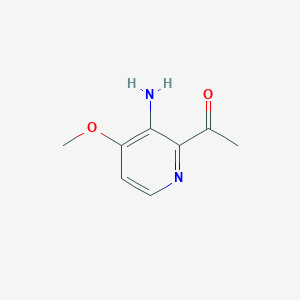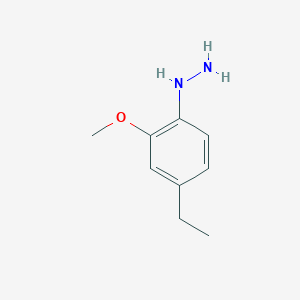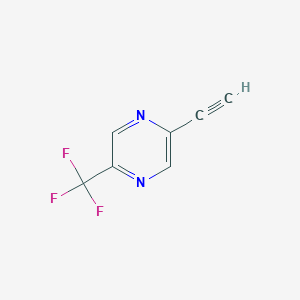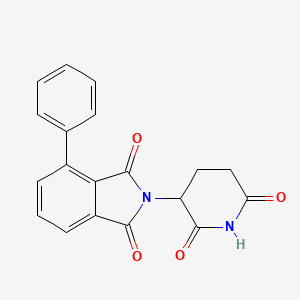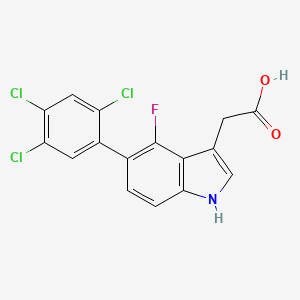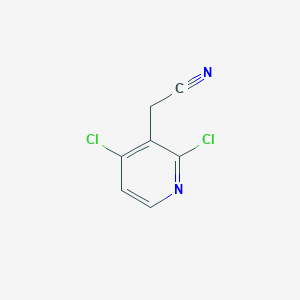
2-(2,4-Dichloropyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloropyridin-3-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms attached to the pyridine ring and a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropyridin-3-yl)acetonitrile typically involves the reaction of 2,4-dichloropyridine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,4-dichloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloropyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to convert the nitrile group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the nitrile group to an amine.
Major Products Formed
The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and various heterocyclic compounds, depending on the specific reaction pathway chosen.
Scientific Research Applications
2-(2,4-Dichloropyridin-3-yl)acetonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the nitrile group and the dichloropyridine moiety allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropyridin-4-yl)acetonitrile
- 2-(5,6-Dichloropyridin-3-yl)acetonitrile
- 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Uniqueness
2-(2,4-Dichloropyridin-3-yl)acetonitrile is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
945543-27-1 |
|---|---|
Molecular Formula |
C7H4Cl2N2 |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
2-(2,4-dichloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-4-11-7(9)5(6)1-3-10/h2,4H,1H2 |
InChI Key |
LLXPOYJDDBFUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


